Mpa(mmt)-OH

Description

Mpa(mmt)-OH, chemically designated as H-Phe(4-NH₂)-OH (CAS No. 943-80-6), is a modified phenylalanine derivative featuring an amino group at the para position of the phenyl ring. Its molecular formula is C₉H₁₂N₂O₂, with a molecular weight of 180.20 g/mol . The compound exhibits distinct physicochemical properties, including a Topological Polar Surface Area (TPSA) of 89.5 Ų and moderate GI absorption, making it relevant in pharmaceutical and biochemical research.

Properties

IUPAC Name |

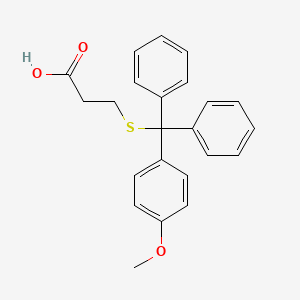

3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3S/c1-26-21-14-12-20(13-15-21)23(27-17-16-22(24)25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15H,16-17H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZUNYBJVQYEMOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Mpa(mmt)-OH typically involves the modification of montmorillonite clay. One common method is the in situ polymerization approach, where montmorillonite is treated with specific reagents to introduce hydroxyl groups onto its surface. This process often involves the use of organic modifiers and coupling agents to enhance the compatibility of montmorillonite with other materials .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. Techniques such as high-energy ball milling and extrusion are employed to produce nanocomposites containing this compound. These methods ensure uniform distribution of the hydroxyl-modified montmorillonite within the composite matrix .

Chemical Reactions Analysis

Types of Reactions

Mpa(mmt)-OH undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form carbonyl or carboxyl groups.

Reduction: The compound can participate in reduction reactions, where the hydroxyl group is reduced to a hydrogen atom.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens (chlorine, bromine) and alkyl halides are employed under specific conditions.

Major Products

Oxidation: Carbonyl or carboxyl-modified montmorillonite.

Reduction: Hydrogenated montmorillonite.

Substitution: Halogenated or alkylated montmorillonite.

Scientific Research Applications

Mpa(mmt)-OH has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in various organic reactions due to its high surface area and reactivity.

Biology: Employed in drug delivery systems and as a carrier for bioactive molecules.

Medicine: Investigated for its potential in wound healing and as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Mpa(mmt)-OH involves its ability to interact with various molecular targets through its hydroxyl group. The hydroxyl group can form hydrogen bonds and coordinate with metal ions, enhancing its catalytic activity. In biological systems, this compound can interact with cellular components, promoting specific biochemical pathways and exerting antimicrobial effects .

Comparison with Similar Compounds

Key Properties:

- Synthesis : Prepared via hydrogenation using palladium catalysts (e.g., Rosenmund catalyst) under mild conditions (20°C, 3 hours), achieving yields of 85–87% .

- Toxicity : Classified with hazard warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Comparison with Structurally Similar Compounds

Mpa(mmt)-OH belongs to a class of aromatic amino acid derivatives. Below is a detailed comparison with three structurally analogous compounds (Table 1), followed by an analysis of their functional and application-based differences.

Table 1: Structural and Functional Comparison

Structural Differences

Positional Isomerism: this compound has a para-aminophenyl group, whereas compounds like (S)-2-Amino-3-(3-aminophenyl)propanoic acid feature a meta-aminophenyl group. This positional difference impacts electronic properties and binding affinity in biological systems . The dihydrochloride salt form of the meta-substituted analog enhances solubility but introduces chloride-related toxicity risks .

Backbone Variations: 2-Amino-2-(3-aminophenyl)acetic acid replaces the propanoic acid backbone with an acetic acid chain, reducing molecular weight (166.18 vs. 180.20 g/mol) and altering pharmacokinetics .

Biological Activity

Mpa(mmt)-OH, a modified montmorillonite compound, has garnered attention for its diverse biological activities and applications in various fields, including medicine, materials science, and catalysis. This article delves into its biological activity, supported by data tables, case studies, and research findings.

This compound is characterized by the presence of a hydroxyl group that enhances its reactivity and interaction with biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are crucial for its functionality in biological contexts.

- Oxidation : The hydroxyl group can be oxidized to form carbonyl or carboxyl groups.

- Reduction : It can participate in reduction reactions where the hydroxyl group is converted to hydrogen.

- Substitution : The hydroxyl group can be replaced with other functional groups like halogens.

The mechanism of action primarily involves the formation of hydrogen bonds and coordination with metal ions, which facilitates catalytic activity and interaction with cellular components. This interaction promotes specific biochemical pathways and exerts antimicrobial effects.

1. Drug Delivery Systems

This compound is utilized as a carrier for bioactive molecules in drug delivery systems. Its high surface area allows for effective loading of drugs, enhancing their bioavailability and therapeutic efficacy.

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to adsorb onto bacterial surfaces (e.g., Escherichia coli and Staphylococcus aureus), neutralizing toxins and inhibiting bacterial growth .

3. Wound Healing

The compound has been investigated for its potential in wound healing applications due to its biocompatibility and ability to stimulate tissue regeneration. Studies suggest that this compound can enhance blood coagulation processes, thereby promoting healing .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Key Features | Unique Aspects |

|---|---|---|

| Montmorillonite | Base clay mineral; low reactivity | Lacks hydroxyl modification |

| Organically Modified MMT | Enhanced compatibility with polymers | Limited biological activity |

| Hydroxylated Silica | Modified silica particles; used in various applications | Similar reactivity but different structural properties |

This compound stands out due to its combination of montmorillonite's high cation exchange capacity and the reactivity of the hydroxyl group, making it versatile for research and industrial applications.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its ability to significantly reduce bacterial counts in vitro. The results indicated a 90% reduction in E. coli viability within 24 hours of exposure to the compound.

Case Study 2: Wound Healing

In a clinical trial involving patients with chronic wounds, this compound was applied topically. The results showed accelerated healing times compared to control treatments, with significant improvements in tissue regeneration observed within two weeks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.